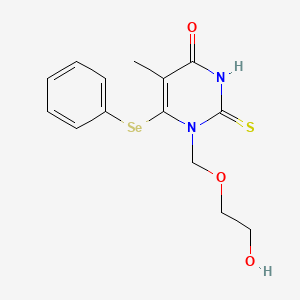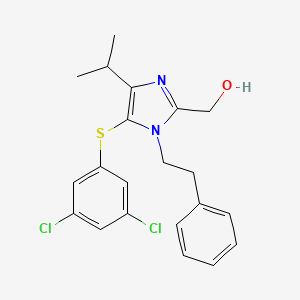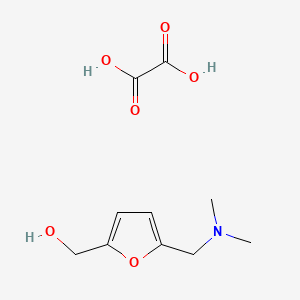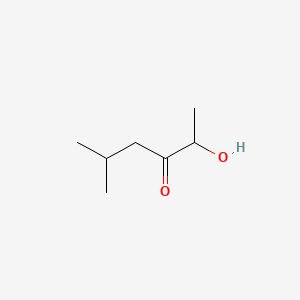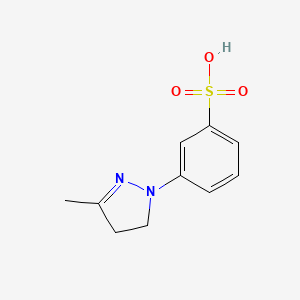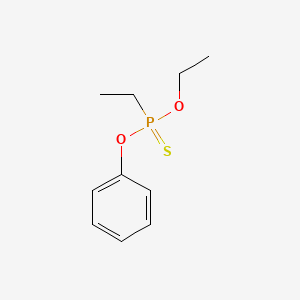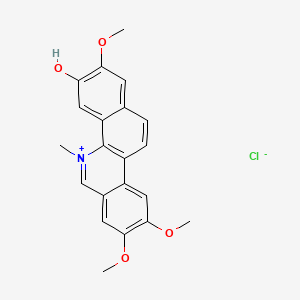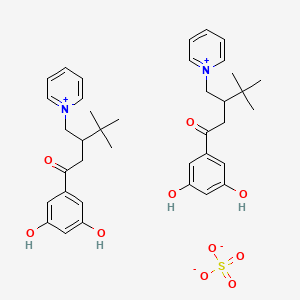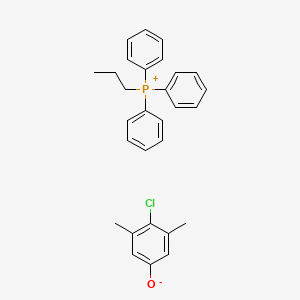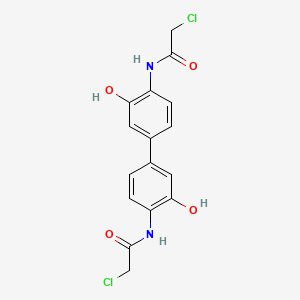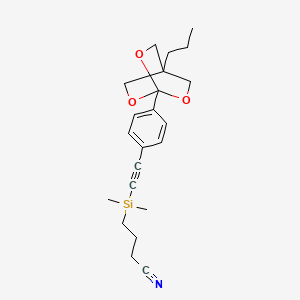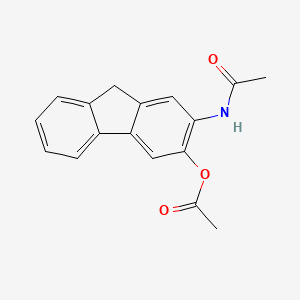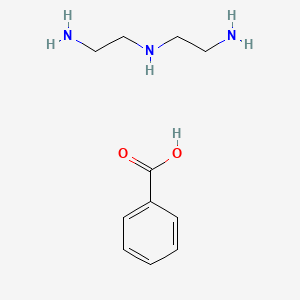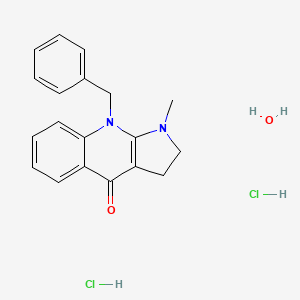
1H-Pyrrolo(2,3-b)quinol-4-one, 2,3,4,9-tetrahydro-9-benzyl-1-methyl-, dihydrochloride, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo(2,3-b)quinol-4-one, 2,3,4,9-tetrahydro-9-benzyl-1-methyl-, dihydrochloride, hydrate is a complex organic compound with potential applications in medicinal chemistry. This compound belongs to the class of pyrroloquinolines, which are known for their diverse biological activities. The presence of multiple functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo(2,3-b)quinol-4-one, 2,3,4,9-tetrahydro-9-benzyl-1-methyl-, dihydrochloride, hydrate typically involves multi-step organic reactions. . The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reagent concentrations, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo(2,3-b)quinol-4-one, 2,3,4,9-tetrahydro-9-benzyl-1-methyl-, dihydrochloride, hydrate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives.
Scientific Research Applications
1H-Pyrrolo(2,3-b)quinol-4-one, 2,3,4,9-tetrahydro-9-benzyl-1-methyl-, dihydrochloride, hydrate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo(2,3-b)quinol-4-one, 2,3,4,9-tetrahydro-9-benzyl-1-methyl-, dihydrochloride, hydrate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and are often studied using in vitro and in vivo models .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo(2,3-b)pyridine derivatives: These compounds have similar structural features and biological activities.
2,3-dihydro-1H-pyrrolo(3,4-b)quinolin-1-one derivatives: These compounds are also studied for their potential antileishmanial activities.
Uniqueness
1H-Pyrrolo(2,3-b)quinol-4-one, 2,3,4,9-tetrahydro-9-benzyl-1-methyl-, dihydrochloride, hydrate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties
Properties
CAS No. |
102280-95-5 |
|---|---|
Molecular Formula |
C19H22Cl2N2O2 |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
9-benzyl-1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one;hydrate;dihydrochloride |
InChI |
InChI=1S/C19H18N2O.2ClH.H2O/c1-20-12-11-16-18(22)15-9-5-6-10-17(15)21(19(16)20)13-14-7-3-2-4-8-14;;;/h2-10H,11-13H2,1H3;2*1H;1H2 |
InChI Key |
KLSXRRYIDRPVTC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C1N(C3=CC=CC=C3C2=O)CC4=CC=CC=C4.O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


